2-Methoxy-4-(methylthio)phenol
Description
2-Methoxy-4-(methylthio)phenol is a phenolic derivative characterized by a methoxy group (-OCH₃) at the 2-position and a methylthio group (-SCH₃) at the 4-position of the benzene ring. This sulfur-containing compound exhibits unique physicochemical properties due to the electron-donating effects of the methoxy group and the lipophilic nature of the methylthio substituent.
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfanylphenol |
InChI |
InChI=1S/C8H10O2S/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,9H,1-2H3 |
InChI Key |
PKJBKCJDRDHTGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 2-Methoxy-4-(methylthio)phenol and their substituents:
Physicochemical Properties
- Molecular Weight and Polarity: The methylthio group (-SCH₃) increases lipophilicity compared to hydroxyl or amino analogs, enhancing membrane permeability but reducing water solubility. For example, 4-(Methylthio)phenol (MW 140.20) is less polar than eugenol (MW 164.20) due to the absence of a methoxy group . Schiff base derivatives (e.g., 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol, MW 257.29) exhibit higher molecular weights and polarity, enabling metal chelation .
- Stability: Thioether groups (e.g., -SCH₃) are more stable than thiophenols (-SH) or allyl groups (-CH₂CH=CH₂), which may oxidize or polymerize . Isoeugenol’s trans-isomer is more stable than the cis-form, influencing its use in perfumery .
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